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Introduction

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor demonstrating a
unique dual mechanism of action that encompasses both anti-proliferative and potent anti-
angiogenic activity.[1][2][3] Its ability to selectively target key kinases involved in cell cycle
regulation and the formation of new blood vessels provides a strong preclinical rationale for its
development as a therapeutic agent for a range of human cancers, including solid tumors and
hematopoietic malignancies.[1][4] This technical guide provides an in-depth overview of the
anti-angiogenic properties of ENMD-2076, detailing its mechanism of action, quantitative
efficacy, and the experimental protocols used to characterize its function.

Core Mechanism of Anti-Angiogenesis

The anti-angiogenic effects of ENMD-2076 are primarily driven by its potent inhibition of several
receptor tyrosine kinases crucial for the angiogenesis process.[2][5] By targeting these kinases,
ENMD-2076 effectively disrupts the signaling cascades that lead to endothelial cell
proliferation, migration, and the formation of new vascular networks, which are essential for
tumor growth and metastasis.[6][7]

The principal targets of ENMD-2076 in the context of angiogenesis include:
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e Vascular Endothelial Growth Factor Receptors (VEGFRS): Specifically, ENMD-2076 inhibits
VEGFR2/KDR and VEGFR3. VEGFR2 is the main mediator of the mitogenic, migratory, and
survival signals of VEGF in endothelial cells.[6][7][8]

o Fibroblast Growth Factor Receptors (FGFRs): The compound shows inhibitory activity
against FGFR1 and FGFR2, disrupting another key signaling pathway that promotes
angiogenesis.[1][8]

o Platelet-Derived Growth Factor Receptor a (PDGFRa): Inhibition of PDGFRa further
contributes to the anti-angiogenic effect.[2][8]

In addition to these direct anti-angiogenic targets, ENMD-2076 is a selective inhibitor of Aurora
A kinase, a serine-threonine kinase essential for mitosis.[1][2][8] This anti-proliferative action on
tumor cells complements its anti-angiogenic effects, providing a multi-pronged attack on cancer
progression.[3]

Quantitative Data

The inhibitory activity and anti-proliferative efficacy of ENMD-2076 have been quantified across
numerous preclinical studies. The following tables summarize this key data.

Table 1: Kinase Inhibitory Profile of ENMD-2076
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Kinase Target

IC50 (nmollL)

Primary Function

Aurora A 14[2][8][9] Mitosis, Cell Cycle
Flt3 1.86 - 2[8][10] Hematopoiesis, Angiogenesis
VEGFR2/KDR 7 - 58.2[3][9][10] Angiogenesis
Angiogenesis,
VEGFR3/FIt4 15.9 - 16[8][9][10] ] ]
Lymphangiogenesis
Angiogenesis, Cell
FGFR1 70.8 - 71[8][9][10] . _
Proliferation
Angiogenesis, Cell
FGFR2 92.7 - 93[8][9][10] _ _
Proliferation
PDGFRa 56 - 56.4[8][9][10] Angiogenesis, Cell Growth
Src 56.4[10] Cell Growth, Migration
Kit 120[8] Cell Survival, Proliferation

| Aurora B | 350[2][8] | Mitosis, Cell Cycle |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

Cell Line

Various Solid Tumor &
Hematopoietic Lines

Cancer Type

Breast, Colon, Melanoma,
Leukemia, etc.

IC50 (umol/L)

0.025 - 0.7[1][2][4]

Human Leukemia Cell Lines
(20 lines)

Acute Myeloid Leukemia
(AML)

0.025 - 0.53[10]

Human Umbilical Vein
Endothelial Cells (HUVEC)

Endothelial

0.15[10]

| Triple-Negative Breast Cancer (TNBC) Lines | Breast | 7 of 10 lines had IC50 < 1[11] |

Table 3: Summary of In Vivo Anti-Angiogenic and Antitumor Efficacy
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Xenograft Model

Cancer Type

Dose Administered

100 or 200 mg/kg

Key Outcomes

Tumor growth
inhibition and
regression;
Significant tumor
blanching (loss of

HT-29 Colorectal Cancer ] )
(oral, daily) vascularity);
Reduced vascular
permeability and
perfusion (DCE-
MRI).[5][12]
Triple-Negative Breast ) Significant decrease
MDA-MB-231 100 mg/kg (daily) )
Cancer in tumor growth.[8]
Triple-Negative Breast N Static tumor growth
MDA-MB-468 Not specified
Cancer for 40 days.[8]
) ) Tumor growth
Patient-Derived T
Colorectal Cancer 100 mg/kg inhibition in all three

Xenografts (3 models)

models.[5]

| FGF-driven Matrigel Plug | Angiogenesis Model | Not specified | Prevention of new blood
vessel formation and regression of established vessels.[1][2][4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for
understanding the anti-angiogenic properties of ENMD-2076.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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